molecular formula C19H23NO3 B2523817 4-(2-methoxyphenoxy)-N-(1-phenylethyl)butanamide CAS No. 691379-50-7

4-(2-methoxyphenoxy)-N-(1-phenylethyl)butanamide

Cat. No.: B2523817
CAS No.: 691379-50-7
M. Wt: 313.397
InChI Key: IDSIHGWHMSVIER-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenoxy)-N-(1-phenylethyl)butanamide is an organic compound characterized by its unique structure, which includes a methoxyphenoxy group and a phenylethyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyphenoxy)-N-(1-phenylethyl)butanamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenol and 1-phenylethylamine.

    Formation of Intermediate: The first step involves the reaction of 2-methoxyphenol with butanoyl chloride in the presence of a base like pyridine to form 4-(2-methoxyphenoxy)butanoyl chloride.

    Amidation Reaction: The intermediate 4-(2-methoxyphenoxy)butanoyl chloride is then reacted with 1-phenylethylamine in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenoxy)-N-(1-phenylethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-(2-hydroxyphenoxy)-N-(1-phenylethyl)butanamide.

    Reduction: Formation of 4-(2-methoxyphenoxy)-N-(1-phenylethyl)butylamine.

    Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-methoxyphenoxy)-N-(1-phenylethyl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenoxy)-N-(1-phenylethyl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the phenylethyl group can enhance binding affinity through π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Hydroxyphenoxy)-N-(1-phenylethyl)butanamide: Similar structure but with a hydroxy group instead of a methoxy group.

    4-(2-Methoxyphenoxy)-N-(1-phenylethyl)butylamine: Similar structure but with an amine group instead of an amide group.

    4-(2-Methoxyphenoxy)-N-(1-phenylethyl)butanoic acid: Similar structure but with a carboxylic acid group instead of an amide group.

Uniqueness

4-(2-Methoxyphenoxy)-N-(1-phenylethyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenoxy group provides stability and reactivity, while the phenylethyl group enhances its interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(2-methoxyphenoxy)-N-(1-phenylethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-15(16-9-4-3-5-10-16)20-19(21)13-8-14-23-18-12-7-6-11-17(18)22-2/h3-7,9-12,15H,8,13-14H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSIHGWHMSVIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CCCOC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24798263
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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